4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Description
This compound is a quinazolinone derivative characterized by a 4-oxoquinazolin-3-yl core substituted with a cyanomethylsulfanyl group at position 2 and a butanamide chain at position 3, further functionalized with a furan-2-ylmethyl group.
Properties
CAS No. |
451465-19-3 |
|---|---|
Molecular Formula |
C19H18N4O3S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C19H18N4O3S/c20-9-12-27-19-22-16-7-2-1-6-15(16)18(25)23(19)10-3-8-17(24)21-13-14-5-4-11-26-14/h1-2,4-7,11H,3,8,10,12-13H2,(H,21,24) |
InChI Key |
VETXBYQFOAVOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)CCCC(=O)NCC3=CC=CO3 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(CYANOMETHYL)SULFANYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile. The butanamide side chain is then attached through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(CYANOMETHYL)SULFANYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyanomethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-{2-[(CYANOMETHYL)SULFANYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(CYANOMETHYL)SULFANYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The furan ring and butanamide side chain can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of kinases or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide and analogous compounds:
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s furan-2-ylmethyl group likely reduces logP compared to chlorophenyl or fluorophenyl analogs, improving aqueous solubility .
Biological Activity Trends: Quinazolinones with sulfonamide or sulfamoyl groups (e.g., 13a) exhibit strong hydrogen-bonding interactions, correlating with antimicrobial activity .
Synthetic Accessibility: The target compound’s synthesis may require coupling of a preformed quinazolinone intermediate with a furan-2-ylmethylamine, analogous to methods in (diazonium salt coupling) and (sulfanylacetamide formation) .
Biological Activity
4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide is a novel compound with significant potential in medicinal chemistry due to its complex structure and biological properties. This compound features a quinazolinone core, which is a common motif in many bioactive molecules, and exhibits promising pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 451465-19-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The quinazolinone core can bind to specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of anti-cancer and anti-inflammatory agents.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Covalent Bond Formation : The cyanomethylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme function.
Anticancer Activity
Research has indicated that compounds with a quinazolinone structure exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring may enhance its ability to penetrate microbial membranes, increasing its efficacy.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of quinazolinone derivatives. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Efficacy : Research published in Pharmaceutical Biology assessed the antimicrobial properties of related compounds and found that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
- Anti-inflammatory Mechanisms : A study in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of quinazolinone derivatives, revealing that they significantly reduced TNF-alpha and IL-6 levels in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
